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D-erythritol 4-phosphate(2-)

Cat. No.: B1257761
M. Wt: 200.08 g/mol
InChI Key: QRDCEYBRRFPBMZ-IUYQGCFVSA-L
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Description

Structural and Stereochemical Considerations of D-erythritol 4-phosphate(2-)

D-erythritol 4-phosphate(2-) is the dianion of D-erythritol 4-phosphate, resulting from the deprotonation of the phosphate (B84403) group's hydroxyl groups. ebi.ac.uk It consists of a D-erythritol backbone with a phosphate group attached at the 4-position. nih.gov The stereochemistry of the parent molecule, D-erythritol, is defined by the specific spatial arrangement of its hydroxyl groups.

Below is a data table summarizing the key structural and chemical properties of D-erythritol 4-phosphate.

PropertyValue
IUPAC Name [(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate nih.gov
Molecular Formula C4H11O7P nih.gov
Molecular Weight 202.10 g/mol nih.gov
Monoisotopic Mass 200.00859 Da ebi.ac.uk
Net Charge (as dianion) -2 ebi.ac.uk

This table provides a summary of the key identifiers and properties of D-erythritol 4-phosphate.

Historical Context of its Elucidation in Metabolic Pathways

The significance of D-erythritol 4-phosphate and its derivatives became particularly apparent with the elucidation of the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) or DOXP (1-deoxy-D-xylulose 5-phosphate) pathway. wikipedia.org This pathway represents an alternative route to the classical mevalonate (B85504) pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids (terpenoids). wikipedia.orgtaylorandfrancis.com

The discovery of the non-mevalonate pathway in the 1990s revealed a new set of biochemical reactions and intermediates. taylorandfrancis.com Within this pathway, 2-C-methyl-D-erythritol 4-phosphate (MEP) is a key intermediate. pnas.orgwikipedia.org MEP is formed from 1-deoxy-D-xylulose 5-phosphate (DOXP) in a reaction catalyzed by the enzyme DXP reductoisomerase (also known as IspC). pnas.orgacs.org Subsequently, MEP is converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by the enzyme IspD, which utilizes CTP. researchgate.netjournalijar.com This established the central role of a C4 erythritol-derived phosphate in a fundamental biosynthetic pathway.

More recently, research on the metabolism of erythritol (B158007) in bacteria like Brucella has shown that D-erythrose-4-phosphate, a closely related compound, can be produced from erythritol and feeds into the pentose (B10789219) phosphate pathway. pnas.orgnih.gov This highlights the diverse metabolic roles of C4 sugar phosphates.

Distribution and Significance within Prokaryotic and Eukaryotic Organisms

The non-mevalonate pathway, and by extension the involvement of erythritol-related phosphates, is widespread in the biological world. It is the exclusive pathway for isoprenoid precursor biosynthesis in most gram-negative bacteria, including important pathogens like Mycobacterium tuberculosis and Escherichia coli. wikipedia.orgpnas.org

In the eukaryotic domain, this pathway is found in plants, where it operates in the plastids, while the mevalonate pathway functions in the cytoplasm. wikipedia.orgpnas.org The MEP pathway in plants is responsible for the synthesis of essential isoprenoids such as carotenoids, the phytol (B49457) tail of chlorophyll, and hormones like abscisic acid and gibberellins. pnas.orgresearchgate.net Some photosynthetic eukaryotes also utilize this pathway. acs.org Notably, the non-mevalonate pathway is absent in humans and other mammals, making the enzymes of this pathway, such as IspD, attractive targets for the development of novel antibiotics and antimalarial drugs. pnas.orgresearchgate.netjournalijar.com

The enzyme IspD, which acts upon the MEP intermediate, is crucial in this pathway. researchgate.netjournalijar.com It catalyzes the transfer of a cytidylyl group from CTP to 2-C-methyl-D-erythritol 4-phosphate, forming 4-diphosphocytidyl-2-C-methyl-D-erythritol. journalijar.com The essentiality of this step underscores the significance of the erythritol-based phosphate structure in the metabolism of a vast array of organisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O7P-2 B1257761 D-erythritol 4-phosphate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9O7P-2

Molecular Weight

200.08 g/mol

IUPAC Name

[(2R,3S)-2,3,4-trihydroxybutyl] phosphate

InChI

InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/p-2/t3-,4+/m0/s1

InChI Key

QRDCEYBRRFPBMZ-IUYQGCFVSA-L

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O

Canonical SMILES

C(C(C(COP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Metabolic Pathways Associated with D Erythritol 4 Phosphate 2

Catabolism of Erythritol (B158007) and Formation of D-erythritol 4-phosphate(2-)

The breakdown of erythritol is initiated by its phosphorylation, a critical step that prepares it for subsequent enzymatic transformations. This process leads to the formation of phosphorylated intermediates, including D-erythritol 4-phosphate(2-).

Initial Phosphorylation of Erythritol: Role of Erythritol Kinases (e.g., EryA)

The first committed step in erythritol catabolism is its phosphorylation, a reaction catalyzed by erythritol kinase (EryA). nih.govcsu.edu.au This enzyme utilizes adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor to convert erythritol into L-erythritol-4-phosphate. nih.govnih.gov The functional expression of the eryA gene from Brucella abortus in Escherichia coli has confirmed its role in this ATP-dependent conversion. nih.gov This phosphorylation is essential for trapping erythritol within the cell and activating it for the subsequent oxidative reaction.

Pathway Intermediates Leading to D-erythritol 4-phosphate(2-)

Following the initial phosphorylation of erythritol to L-erythritol-4-phosphate, the pathway proceeds through a series of intermediates. While the provided outline focuses on D-erythritol 4-phosphate(2-), it is important to note that the immediate product of erythritol kinase (EryA) is L-erythritol-4-phosphate. nih.govnih.gov This is then oxidized to L-3-tetrulose 4-phosphate by the dehydrogenase EryB. nih.govnih.gov A subsequent series of isomerization reactions, which will be discussed in a later section, are responsible for the conversion to the D-isomer.

Conversion of D-erythritol 4-phosphate(2-) to D-erythrose 4-phosphate

Once formed, D-erythritol 4-phosphate(2-) undergoes further transformation to yield D-erythrose 4-phosphate, a key intermediate that can enter central metabolic pathways. This conversion involves both oxidative and isomerization reactions.

Oxidative Transformations: Involvement of Erythritol 4-phosphate Dehydrogenases (e.g., EryB)

Erythritol 4-phosphate dehydrogenase (EryB) is a crucial enzyme in the erythritol catabolic pathway. csu.edu.aunih.gov It catalyzes the oxidation of L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate. nih.govnih.gov This reaction is a critical oxidative step that precedes the isomerization reactions leading to the D-form.

Isomerization Reactions: Mechanistic Roles of EryC, Triosephosphate Isomerase Homologs (e.g., TpiA2), and Ribose 5-phosphate Isomerase Homologs (e.g., RpiB)

Recent research has elucidated a novel set of isomerization reactions that convert L-3-tetrulose-4-phosphate to D-erythrose 4-phosphate. pnas.org This revised pathway involves three key enzymes: EryC, TpiA2, and RpiB. nih.govpnas.org

EryC (Tetrulose-4-phosphate racemase): Initially thought to be a dehydrogenase, EryC has been identified as a member of the xylose isomerase superfamily. nih.govnih.gov It functions as a tetrulose-4-phosphate racemase, catalyzing the conversion of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate. pnas.org

TpiA2 (D-3-tetrulose-4-phosphate isomerase): TpiA2, a distant homolog of triosephosphate isomerase, acts as a D-3-tetrulose-4-phosphate isomerase. nih.govpnas.org It has been renamed EryH. pnas.org

RpiB (D-erythrose-4-phosphate isomerase): RpiB, a homolog of ribose 5-phosphate isomerase B, catalyzes the final isomerization step, converting D-erythrulose-4-phosphate to D-erythrose 4-phosphate. nih.govpnas.org This enzyme has been renamed EryI. pnas.org

The combined action of these three isomerases provides a direct route from the product of the EryB-catalyzed reaction to D-erythrose 4-phosphate. pnas.org

Downstream Metabolic Integration of D-erythrose 4-phosphate Derived from D-erythritol 4-phosphate(2-)

The D-erythrose 4-phosphate generated from the catabolism of erythritol is a versatile metabolite that integrates into central carbon metabolism, primarily through the pentose (B10789219) phosphate pathway. pnas.orgresearchgate.net This pathway is a crucial metabolic route for the synthesis of biosynthetic precursors and reducing power in the form of NADPH.

D-erythrose 4-phosphate, along with xylulose 5-phosphate, can be converted into fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate by the enzyme transketolase. hmdb.ca Alternatively, transaldolase can catalyze the reaction of D-erythrose 4-phosphate with sedoheptulose (B1238255) 7-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org These products, fructose 6-phosphate and glyceraldehyde 3-phosphate, are key intermediates in glycolysis and gluconeogenesis, thus directly linking erythritol catabolism to central energy-yielding pathways. pnas.org Furthermore, D-erythrose 4-phosphate is a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway. wikipedia.org

Enzyme/ProteinGene NameFunction in Erythritol Catabolism
Erythritol KinaseeryACatalyzes the ATP-dependent phosphorylation of erythritol to L-erythritol-4-phosphate. nih.govnih.gov
Erythritol 4-phosphate DehydrogenaseeryBOxidizes L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate. nih.govnih.gov
Tetrulose-4-phosphate RacemaseeryCCatalyzes the racemization of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate. pnas.org
D-3-tetrulose-4-phosphate IsomerasetpiA2 (EryH)Isomerizes D-3-tetrulose-4-phosphate. nih.govpnas.org
D-erythrose-4-phosphate IsomeraserpiB (EryI)Catalyzes the isomerization to D-erythrose 4-phosphate. nih.govpnas.org

Contribution to the Non-Oxidative Phase of the Pentose Phosphate Pathway

D-erythrose 4-phosphate is a critical component of the non-oxidative phase of the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis. wikipedia.org This phase involves a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase. differencebetween.com These enzymes create a crucial link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic needs. differencebetween.com

The enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from a donor ketose, sedoheptulose 7-phosphate, to an acceptor aldose, glyceraldehyde 3-phosphate. differencebetween.compediaa.com This reaction yields D-erythrose 4-phosphate and the glycolytic intermediate fructose 6-phosphate. wikipedia.orgdifferencebetween.com Conversely, transketolase can utilize D-erythrose 4-phosphate as a substrate, transferring a two-carbon unit from a ketose like xylulose 5-phosphate to E4P to form fructose 6-phosphate and glyceraldehyde 3-phosphate. hmdb.ca These reactions highlight the pathway's flexibility, enabling it to either produce pentose phosphates for nucleotide synthesis or channel carbon back into glycolysis for energy production. mit.edu The production of E4P is one of the primary outcomes of the PPP, alongside NADPH and ribose 5-phosphate. wikipedia.orgyoutube.com

Key Enzymatic Reactions Involving D-erythrose 4-phosphate in the Non-Oxidative PPP
EnzymeSubstratesProductsPathway Connection
TransaldolaseSedoheptulose 7-phosphate + Glyceraldehyde 3-phosphateD-erythrose 4-phosphate + Fructose 6-phosphateLinks PPP with Glycolysis. differencebetween.com
TransketolaseD-erythrose 4-phosphate + Xylulose 5-phosphateFructose 6-phosphate + Glyceraldehyde 3-phosphateReversible reaction feeding into Glycolysis. hmdb.ca
TransketolaseFructose 6-phosphate + Glyceraldehyde 3-phosphateD-erythrose 4-phosphate + Xylulose 5-phosphateReverse reaction for pentose synthesis. mit.edu

Precursor Role in Aromatic Amino Acid Biosynthesis via the Shikimate Pathway

D-erythrose 4-phosphate serves as an essential starting material for the biosynthesis of aromatic compounds in a wide range of organisms, including bacteria, plants, fungi, and algae. wikipedia.orgnih.govnih.gov It is a key precursor in the shikimate pathway, which is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgwikipedia.org This pathway is absent in animals, making it a target for the development of herbicides and antimicrobial agents. wikipedia.orgnih.gov

The shikimate pathway begins with the condensation of D-erythrose 4-phosphate and phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis. wikipedia.orgresearchgate.net This initial, irreversible step is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. wikipedia.orgresearchgate.net The product, DAHP, then undergoes six further enzymatic reactions to yield chorismate, the common precursor for all three aromatic amino acids. nih.govnih.gov The commitment of E4P to this pathway underscores its importance in linking carbohydrate metabolism to the synthesis of vital protein building blocks and a host of secondary metabolites. nih.gov

Initiation of the Shikimate Pathway
StepReactantsEnzymeProduct
1D-erythrose 4-phosphate + PhosphoenolpyruvateDAHP Synthase3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) wikipedia.org

Linkages to Glycolysis and Gluconeogenesis Intermediates

The metabolic role of D-erythrose 4-phosphate is intrinsically linked to the central carbon metabolism pathways of glycolysis and gluconeogenesis. wikipedia.org This connection is primarily facilitated by the reversible nature of the non-oxidative phase of the pentose phosphate pathway. mit.edu The enzymes transketolase and transaldolase directly interconvert PPP intermediates, including E4P, with key intermediates of glycolysis and gluconeogenesis, namely fructose 6-phosphate and glyceraldehyde 3-phosphate. differencebetween.com

This biochemical bridge allows the metabolic fate of glucose to be dynamically regulated. mit.edu When a cell requires precursors for nucleotide or aromatic amino acid synthesis, glycolytic intermediates can be shunted into the PPP to produce ribose 5-phosphate and D-erythrose 4-phosphate. mit.edu Conversely, if the cell's primary need is ATP, the intermediates of the PPP, including E4P, can be rapidly converted back into fructose 6-phosphate and glyceraldehyde 3-phosphate, which can then proceed through glycolysis to generate pyruvate (B1213749) and subsequently ATP. researchgate.net In some organisms, D-erythrose-4-P is processed by PPP enzymes to directly generate these intermediates of glycolysis and gluconeogenesis. researchgate.net This metabolic flexibility ensures that the cell can efficiently allocate carbon resources to meet its immediate physiological demands, whether for biosynthesis or energy production. mit.edu

Intermediates Connecting the PPP with Glycolysis and Gluconeogenesis
Metabolic PathwayKey IntermediatesConnecting Enzymes
Pentose Phosphate PathwayD-erythrose 4-phosphate, Xylulose 5-phosphate, Sedoheptulose 7-phosphateTransketolase, Transaldolase differencebetween.com
Glycolysis / GluconeogenesisFructose 6-phosphate, Glyceraldehyde 3-phosphate

Enzymology of D Erythritol 4 Phosphate 2 Metabolism

Characterization of Erythritol (B158007) Kinases

Erythritol kinase (EC 2.7.1.27) is the enzyme responsible for the first committed step in erythritol metabolism. It catalyzes the transfer of a phosphate (B84403) group from a high-energy donor, typically ATP, to erythritol, forming D-erythritol 4-phosphate and ADP. wikipedia.org The systematic name for this enzyme is ATP:erythritol 4-phosphotransferase. wikipedia.org

The genes encoding erythritol kinases have been identified in various microorganisms that utilize erythritol as a carbon source. In the bacterium Brucella, the kinase involved in erythritol metabolism is encoded by the gene EryA. nih.gov This enzyme, however, produces L-erythritol-4-phosphate. nih.gov In the yeast Yarrowia lipolytica, a gene identified as EYK1 (YALI0F01606g) is crucial for erythritol catabolism and is suggested to encode an erythrulose (B1219606) kinase, which acts on an intermediate derived from erythritol. researchgate.netnih.gov

Structural information for this class of enzymes provides significant insight into their function. As of the late 2000s, a crystal structure for an erythritol kinase has been solved and is available in the Protein Data Bank (PDB). wikipedia.org

Enzyme Feature Details References
PDB Accession Code 1V5S wikipedia.org
Organism Propionibacterium pentosaceum wikipedia.org
Description Crystal structure of erythritol kinase wikipedia.org

These structures reveal that erythritol kinases belong to the GHMP kinase superfamily, which also includes galactokinase, homoserine kinase, and mevalonate (B85504) kinase. wur.nl Enzymes in this family typically consist of two domains with the active site located in a cleft between them. wur.nl

Erythritol kinases exhibit specificity for their primary substrate, erythritol. The catalytic mechanism is consistent with other members of the protein kinase family, involving the transfer of the γ-phosphoryl group from ATP to the hydroxyl group of the substrate. nih.gov The reaction proceeds via a phosphoryl transfer mechanism, which can be either associative or dissociative, depending on the transition state. nih.gov

The active site contains conserved residues that are critical for binding both the sugar alcohol and the ATP cofactor. For kinases in the related GHMP superfamily, the binding pocket precisely accommodates the substrate, and specific amino acid residues are responsible for recognizing the sugar and nucleotide components. wur.nl The mechanism often involves a catalytic base, such as an aspartate residue, which deprotonates the hydroxyl group of the substrate to facilitate its nucleophilic attack on the γ-phosphate of ATP. ebi.ac.uk

The primary cofactor and phosphoryl group donor for erythritol kinase is Adenosine (B11128) triphosphate (ATP). The reaction is an ATP-dependent phosphorylation. wikipedia.org

Reaction: ATP + erythritol ⇌ ADP + D-erythritol 4-phosphate wikipedia.org

Like most kinases, erythritol kinase activity is dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺). The Mg²⁺ ion coordinates with the phosphate groups of ATP, stabilizing the negative charges and facilitating the proper orientation of the nucleotide within the active site for efficient phosphoryl transfer. nih.gov The scarcity of cofactors like ATP can be a limiting factor in engineered metabolic pathways, highlighting their critical role in cellular bioenergetics. nih.gov

Functional and Mechanistic Studies of Erythritol 4-phosphate Dehydrogenases

Following its synthesis, D-erythritol 4-phosphate is oxidized by a dehydrogenase. While the pathway for L-erythritol-4-phosphate is well-documented in Brucella (catalyzed by EryB), the dehydrogenase acting specifically on the D-isomer is less characterized in that context. nih.gov However, a related and structurally characterized enzyme is D-erythronate-4-phosphate dehydrogenase (PdxB, EC 1.1.1.290), which catalyzes the NAD⁺-dependent oxidation of D-erythronate 4-phosphate to 3-oxo-D-erythronate 4-phosphate. nih.gov Given its action on a similar C4-phosphate substrate, its study provides valuable insights into the potential structure and function of a D-erythritol 4-phosphate dehydrogenase.

The crystal structure of D-erythronate-4-phosphate dehydrogenase from Pseudomonas aeruginosa has been determined, revealing a homodimeric enzyme. nih.gov Each subunit is composed of three distinct structural domains:

Nucleotide-Binding Domain: This domain features a classic Rossmann fold, which is responsible for binding the NAD⁺ cofactor.

Lid Domain: A smaller domain that covers the active site.

C-terminal Dimerization Domain: This domain has a unique fold and is primarily responsible for the formation of the enzyme's dimeric structure. nih.gov

Structural analysis shows that the two subunits in the dimer can exist in different conformations, with one having a more open active site cleft than the other. nih.gov This conformational flexibility is often linked to substrate binding and catalysis in dehydrogenases.

Enzyme PDB Accession Code Organism Key Structural Features References
D-erythronate-4-phosphate dehydrogenase (PdxB)2P46Pseudomonas aeruginosaHomodimer; 3 domains per subunit (Lid, Nucleotide-binding, Dimerization) nih.gov

Erythritol 4-phosphate dehydrogenases are oxidoreductases that catalyze the oxidation of the hydroxyl group on the sugar phosphate to a ketone. This reaction involves the transfer of a hydride ion from the substrate to an acceptor molecule.

The essential cofactor for this redox reaction is typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov The reaction is as follows:

D-erythritol 4-phosphate + NAD⁺ ⇌ 4-phospho-D-erythrulose + NADH + H⁺

During catalysis, the NAD⁺ molecule binds to the nucleotide-binding domain of the dehydrogenase. The substrate, D-erythritol 4-phosphate, binds in the active site cleft, positioned adjacent to the nicotinamide ring of NAD⁺. A catalytic residue in the active site, often a histidine or aspartate, acts as a general base to abstract a proton from the substrate's hydroxyl group. This facilitates the transfer of a hydride (a proton and two electrons) from the substrate's carbon atom to the C4 position of the nicotinamide ring of NAD⁺, reducing it to NADH. nih.gov The oxidized substrate is then released, followed by the release of NADH, completing the catalytic cycle. The interaction between the enzyme and its cofactor is a critical determinant of its catalytic efficiency and specificity. nih.gov

Biochemical Properties of D-erythritol 4-phosphate(2-)-Converting Isomerases

Current research into the metabolism of erythritol, particularly in organisms such as Brucella, reveals a sophisticated pathway that does not involve a direct isomerization of D-erythritol 4-phosphate. Instead, erythritol is converted to D-erythrose-4-phosphate through a series of intermediates. This process is facilitated by a trio of newly identified isomerases that act on a derivative of erythritol. The following sections detail the enzymatic properties of these key isomerases.

Classification within Enzyme Superfamilies

The isomerases involved in the erythritol metabolic pathway belong to established enzyme superfamilies, indicating evolutionary relationships based on structure and catalytic mechanism. One of the key enzymes, EryC, has been identified as a member of the xylose isomerase superfamily. nih.govnih.gov This classification is significant as it groups EryC with other enzymes that catalyze the isomerization of sugars.

The other two enzymes in this pathway, TpiA2 (renamed EryH) and RpiB (renamed EryI), are distant homologs of triosephosphate isomerase and ribose 5-phosphate isomerase B, respectively. nih.gov These classifications underscore the recruitment and adaptation of existing enzyme scaffolds for novel metabolic functions.

EnzymeProposed NameHomology/Superfamily
EryC Tetrulose-4-phosphate racemaseXylose isomerase superfamily
TpiA2 D-3-tetrulose-4-phosphate isomerase (EryH)Triosephosphate isomerase homolog
RpiB D-erythrose-4-phosphate isomerase (EryI)Ribose 5-phosphate isomerase B homolog

Detailed Reaction Mechanisms of Isomerization

The conversion of erythritol metabolites to D-erythrose-4-phosphate is not a single isomerization but a sequence of three distinct isomerization reactions. nih.gov The process begins after erythritol is phosphorylated to L-erythritol-4-phosphate and subsequently oxidized to L-3-tetrulose 4-phosphate. nih.gov At this stage, the three isomerases catalyze the following sequential reactions:

EryC (Tetrulose-4-phosphate racemase): The first step is the racemization of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate. This reaction is catalyzed by EryC. pnas.org

TpiA2 (D-3-tetrulose-4-phosphate isomerase / EryH): The D-3-tetrulose-4-phosphate is then isomerized to D-erythrulose-4-phosphate by the enzyme TpiA2. pnas.org

RpiB (D-erythrose-4-phosphate isomerase / EryI): In the final step, RpiB, which is also referred to as D-erythrulose-4-phosphate isomerase, catalyzes the conversion of D-erythrulose-4-phosphate into D-erythrose-4-phosphate. pnas.orgenzyme-database.org This final product, D-erythrose-4-phosphate, then enters the pentose (B10789219) phosphate pathway. nih.govpnas.org

The mechanism of the isomerization and epimerization of D-erythrose 4-phosphate has been investigated using isotopic labeling. Studies have shown that the enzymatic conversion involves an intramolecular transfer of hydrogen atoms, rather than a direct incorporation of protons from the solvent. researchgate.net

StepSubstrateEnzymeProduct
1L-3-tetrulose-4-phosphateEryCD-3-tetrulose-4-phosphate
2D-3-tetrulose-4-phosphateTpiA2 (EryH)D-erythrulose-4-phosphate
3D-erythrulose-4-phosphateRpiB (EryI)D-erythrose-4-phosphate

Regulation of Metabolic Flux Through D Erythritol 4 Phosphate 2 Pathways

Transcriptional and Translational Control of Related Enzyme Genes

The expression of genes encoding the enzymes that synthesize and utilize D-erythritol 4-phosphate(2-) is tightly controlled to meet cellular demands for isoprenoids. In many bacteria, the genes of the MEP pathway are organized into operons, which allows for their coordinated regulation.

A primary point of regulation is the gene dxs, which codes for 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the enzyme catalyzing the first committed step of the MEP pathway. nih.govplos.org The expression of dxs is often the rate-limiting step and is influenced by various developmental and environmental cues. nih.govplos.org In plants, DXS is encoded by a small gene family, with different members showing distinct expression patterns, suggesting specialized functions. nih.gov For instance, in Pinus massoniana, three PmDXS genes were identified with varying expression levels in different tissues, such as needles and roots. nih.gov

In addition to dxs, other genes in the pathway are also subject to transcriptional control. For example, in Catharanthus roseus, the transcript levels of DXS, DXR (encoding 1-deoxy-D-xylulose-5-phosphate reductoisomerase), and HDS (encoding hydroxymethylbutenyl diphosphate (B83284) synthase) are differentially affected by pathway inhibitors. plos.org Light is a significant environmental factor that regulates MEP pathway genes in plants. wiley.comnih.gov Key light signaling components, such as HY5 and PIFs (phytochrome-interacting factors), directly modulate the transcription of DXS1, DXR, and HDR (encoding hydroxymethylbutenyl diphosphate reductase), leading to rapid changes in their protein levels. wiley.comnih.gov

Post-transcriptional regulation also plays a crucial role in controlling the levels of MEP pathway enzymes. nih.gov This level of control can link the pathway's activity with the physiological state of the plant and the demand for the final products. nih.gov

Allosteric Regulation and Feedback Mechanisms Affecting D-erythritol 4-phosphate(2-) Conversion

Rapid adjustments to the metabolic flux through the D-erythritol 4-phosphate(2-) pathway are often achieved through allosteric regulation and feedback inhibition of its enzymes. The final products of the MEP pathway, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are known to be key allosteric regulators.

Specifically, IPP and DMAPP can feedback-inhibit the activity of DXS, the first enzyme in the pathway. researchgate.netnih.gov This regulation occurs through an allosteric mechanism where IPP and DMAPP bind to a site on the DXS enzyme that is distinct from the active site. researchgate.netnih.gov This binding promotes the monomerization of the active DXS dimer, leading to its inactivation and eventual aggregation. researchgate.netnih.gov This feedback loop provides a mechanism for the cell to quickly reduce the production of isoprenoid precursors when their levels are high.

There is also evidence for feed-forward regulation within the pathway. For example, 2-C-methyl-D-erythritol 4-phosphate (MEP), the product of the second enzyme in the pathway, can activate and sustain the activity of the downstream enzyme IspF (cyclodiphosphate synthase). acs.org This suggests a complex interplay of regulatory signals that fine-tune the pathway's output.

Furthermore, the activity of DXR, the enzyme that produces MEP, can also be inhibited by IPP and DMAPP. csic.es This inhibition may involve competition with the cofactor NADPH and allosteric effects leading to the monomerization of the active DXR dimer. csic.es

Environmental and Physiological Factors Influencing Pathway Activity in Specific Organisms

The metabolic flux through the D-erythritol 4-phosphate(2-) pathway is highly responsive to a variety of environmental and physiological conditions. In photosynthetic organisms, the pathway is located in the plastids and its activity is closely linked to photosynthesis. frontiersin.org The availability of substrates like glyceraldehyde-3-phosphate (GAP) from the Calvin-Benson cycle and the supply of ATP and reducing power (ferredoxin) from the light reactions of photosynthesis are critical determinants of pathway flux. rsc.orgfrontiersin.org Consequently, the pathway is generally more active in the light than in the dark. wiley.comnih.gov

In pathogenic bacteria, the MEP pathway is essential for producing isoprenoids necessary for survival and virulence. The activity of this pathway can be influenced by the host environment, including nutrient availability and stress conditions. plos.org For example, the antibacterial efficacy of inhibitors targeting the MEP pathway can be strongly dependent on the growth medium, with some inhibitors being more potent under nutrient-limiting conditions that may mimic the in-vivo environment. plos.org

Stress conditions such as drought can also significantly impact the MEP pathway. In white spruce, drought stress led to a decline in the levels of MEP pathway intermediates like 1-deoxy-D-xylulose 5-phosphate (DXP) and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP). frontiersin.org High CO2 concentrations have been shown to suppress isoprene (B109036) emission, a product of the MEP pathway, by inhibiting a specific step in the pathway, leading to the accumulation of hydroxymethylbutenyl diphosphate (HMBDP). pnas.org

The MEP pathway is also implicated in oxidative stress responses. nih.gov The intermediate MEcDP can accumulate under oxidative stress and may act as a signaling molecule. nih.govresearchgate.net

Adaptive Responses to Nutrient Availability

Organisms have evolved mechanisms to adjust the flux through the D-erythritol 4-phosphate(2-) pathway in response to changes in nutrient availability. The MEP pathway's reliance on central carbon metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate makes it inherently sensitive to the carbon status of the cell. frontiersin.org

In Brucella, erythritol (B158007), a four-carbon polyol, is a preferred carbon source that is metabolized through a unique pathway that feeds into the pentose (B10789219) phosphate (B84403) pathway at the level of D-erythrose-4-phosphate. pnas.orgnih.gov The expression of the genes involved in erythritol catabolism is induced in the presence of erythritol, demonstrating a clear adaptive response to this specific nutrient. pnas.org

In plants, sugar and energy signaling pathways, mediated by proteins like hexokinase (HXK), sucrose (B13894) non-fermenting 1-related protein kinase 1 (SnRK1), and the target of rapamycin (B549165) (TOR), play a role in regulating metabolic adjustments in response to nutrient availability, which can in turn affect secondary metabolism, including the MEP pathway. researchgate.net

The availability of phosphate is also crucial, as many of the pathway intermediates are phosphorylated. In some bacteria, the uptake of MEP pathway inhibitors can be influenced by nutrient conditions, suggesting that transporter expression is part of the adaptive response to the nutritional environment. plos.org

Biological Significance and Ecological Roles of D Erythritol 4 Phosphate 2 Metabolism

Role in Carbon and Energy Metabolism in Specific Microbial Species

The metabolism of D-erythritol 4-phosphate(2-) is a significant pathway for carbon and energy acquisition in several microbial species, most notably in the context of pathogenesis.

Preferential Erythritol (B158007) Utilization by Pathogens (e.g., Brucella spp.)

The genus Brucella, responsible for the zoonotic disease brucellosis, exhibits a marked preference for erythritol as a carbon source. nih.gov This preference is a key factor in the pathogen's tropism for the reproductive organs of certain host animals, such as cattle, goats, and pigs, where erythritol is found in high concentrations. nih.govpnas.org The intense multiplication of Brucella in these tissues, often leading to abortion and sterility, is strongly linked to its efficient catabolism of erythritol. nih.gov

The metabolic pathway for erythritol in Brucella is a sophisticated process. It begins with the phosphorylation of erythritol to L-erythritol-4-phosphate by the kinase EryA. nih.govd-nb.info This is followed by the oxidation of L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate by the dehydrogenase EryB. nih.govd-nb.info Subsequent enzymatic reactions, including those catalyzed by EryC, TpiA2, and RpiB, convert L-3-tetrulose-4-phosphate into D-erythrose-4-phosphate. nih.govd-nb.info This intermediate, D-erythrose-4-phosphate, then enters the pentose (B10789219) phosphate (B84403) pathway, a central route for carbohydrate metabolism, ultimately generating fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govresearchgate.net This pathway is noteworthy as it represents a unique route where a substrate feeds exclusively into carbohydrate metabolism via D-erythrose-4-phosphate. nih.gov

Recent research has further illuminated the connection between erythritol catabolism and gluconeogenesis in Brucella. A novel gluconeogenic route involving a broad substrate bisphosphatase (Bbp) and fructose-bisphosphate aldolase (B8822740) (Fba) allows for the efficient conversion of erythrose-4-phosphate (derived from erythritol) into sedoheptulose-7-phosphate, which then enters the pentose phosphate shunt. nih.gov This efficient metabolic fueling strategy is believed to account for the massive proliferation of Brucella in the genital tissues of host animals. nih.gov

The genes responsible for erythritol catabolism in Brucella abortus are organized as an inducible operon, suggesting a regulated response to the availability of this specific sugar. nih.gov

Metabolic Adaptation and Survival Strategies in Host Environments

The ability to metabolize D-erythritol 4-phosphate(2-) is a critical component of the metabolic adaptability and survival of Brucella within the host. The presence of erythritol in specific host tissues, such as the placenta, provides a rich nutrient source that supports the pathogen's rapid multiplication. nih.govresearchgate.net This metabolic capability is considered a major factor in the pathogenesis of Brucella. nih.gov

Studies have shown that mutants of Brucella suis with defects in the erythritol catabolism pathway (e.g., eryB and eryC mutants) exhibit attenuation in both macrophage-like cells and mouse models of infection. researchgate.net Interestingly, while erythritol may not be an essential carbon source for the pathogen within macrophages, the ability to completely metabolize it is crucial for maintaining wild-type levels of survival. nih.gov This suggests that the accumulation of intermediate metabolites due to an incomplete pathway could be toxic to the bacteria.

Furthermore, the metabolism of erythritol has been linked to the expression of virulence traits in Brucella melitensis. pnas.org The pathogen's ability to fine-tune its metabolism in response to the different environments encountered during an infection is fundamental to its pathogenic lifestyle. nih.gov In addition to erythritol, its oxidative product in the host, erythronate, has also been identified as a preferred carbon source that promotes the extracellular proliferation of Brucella. researchgate.net The cooperative metabolism of both erythritol and erythronate plays a crucial role in the pathogen's proliferation in the placenta, leading to placentitis and abortion. researchgate.net

The metabolic flexibility of Brucella is further highlighted by its ability to utilize other host-derived substrates like lactate (B86563) as efficiently as glucose and erythritol, demonstrating its capacity to adapt to the limited availability of certain sugars within the host by utilizing alternative energy sources. rsc.org

Contributions to Symbiotic Interactions (e.g., in Rhizobiales)

The metabolic pathway involving D-erythritol 4-phosphate(2-) is not exclusive to pathogenic bacteria. It is also a shared feature among other members of the order Rhizobiales, including nitrogen-fixing plant symbionts like Rhizobium leguminosarum and Sinorhizobium meliloti, as well as the environmental bacterium Ochrobactrum anthropi. nih.govnih.gov This indicates a broader ecological significance for erythritol metabolism beyond pathogenesis.

In Rhizobium leguminosarum, the catabolism of erythritol has been shown to be important for competition for nodule occupancy, a critical step in the establishment of a successful nitrogen-fixing symbiosis with leguminous plants. nih.gov The genes for erythritol catabolism in R. leguminosarum are located on a plasmid and are involved in both the uptake and breakdown of erythritol. researchgate.net

The genetic organization of the erythritol catabolic loci can vary among different species within the Rhizobiales, suggesting metabolic specialization. nih.gov For instance, the locus in Sinorhizobium meliloti is notably different from that in Brucella abortus and Rhizobium leguminosarum, as it also includes genes for the catabolism of the five-carbon pentitols adonitol and L-arabitol. nih.gov

In the context of lichens, which are symbiotic associations of fungi, algae or cyanobacteria, and other bacteria, sugar alcohols like erythritol are produced by the photobiont and serve as a carbon source for the other symbionts. plos.org Bacteria associated with lichens, such as Sphingomonas sp., have been shown to utilize polyols like meso-erythritol for growth. plos.org

Evolutionary Perspectives on Erythritol Metabolism in Diverse Organisms

The distribution and genetic organization of erythritol catabolic pathways across different bacterial phyla provide insights into their evolutionary history. The ability to utilize erythritol is not a universal trait among bacteria and appears to be restricted to certain groups. nih.gov

Phylogenetic analysis of the core erythritol catabolic genes (eryA, eryB, eryC) suggests that these loci have been subject to horizontal gene transfer. nih.gov Evidence points to the transfer of these genes from the Alphaproteobacteria (which includes the Rhizobiales) to both the Beta- and Gammaproteobacteria. nih.gov This transfer would allow for the rapid adaptation of bacteria to new environmental niches where erythritol is available.

Furthermore, the genetic arrangement of the erythritol loci shows at least three distinct organizational patterns, likely reflecting different metabolic needs and specializations of the organisms. nih.gov For example, the presence of genes for the transport and catabolism of other polyols alongside the erythritol genes in Sinorhizobium meliloti points to a broader substrate range compared to Brucella. nih.gov The ABC transporters involved in erythritol uptake also show two unique genetic arrangements and may have evolved independently as analogous, rather than orthologous, systems. nih.gov

The presence of the D-erythritol 4-phosphate pathway in both pathogenic and symbiotic bacteria highlights its adaptive significance in various host-microbe interactions. The evolution of this pathway has likely been driven by the availability of erythritol in specific ecological niches, such as the reproductive tissues of certain animals and in symbiotic associations with plants and fungi.

Advanced Research Methodologies for D Erythritol 4 Phosphate 2 Studies

Isotopic Tracing and Flux Analysis for Pathway Elucidation

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By supplying cells with substrates labeled with stable isotopes (e.g., ¹³C), researchers can follow the label's incorporation into downstream metabolites, including D-erythritol 4-phosphate and its derivatives. This allows for the unambiguous determination of precursor-product relationships and the elucidation of pathway routes.

Metabolic flux analysis (MFA) extends this principle by using the isotopic labeling patterns in metabolites to quantify the rates (fluxes) of metabolic reactions. This provides a dynamic view of cellular metabolism. For instance, ¹³C labeling studies in Arabidopsis plants demonstrated that the carbon commitment to pyruvate (B1213749), a precursor for the MEP pathway, is too large to be sourced solely from phosphoenolpyruvate (B93156), leading to the discovery that the CO₂-fixing enzyme RuBisCO is a major supplier. utoronto.caresearchgate.net In Brucella, isotopic labeling of phenylalanine and tyrosine, which are derived from D-erythritol 4-phosphate, was crucial in revising the accepted pathway of erythritol (B158007) metabolism. pnas.org The analysis showed that erythritol is converted to D-erythritol-4-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. pnas.orgnih.gov

Table 1: Findings from Isotopic Tracing and Flux Analysis Studies

Genetic Engineering and Mutational Analysis of Enzymes Involved in its Metabolism

Genetic engineering and mutational analysis are fundamental to understanding the function and regulation of enzymes involved in the metabolism of D-erythritol 4-phosphate and its derivatives. By overexpressing, knocking out, or altering the genes that encode these enzymes, scientists can study the resulting metabolic consequences.

For example, to increase the production of the sweetener erythritol in cyanobacteria, genes encoding an erythrose-4-phosphate phosphatase and an erythrose reductase were expressed in Synechocystis. d-nb.info This created a two-step pathway converting the Calvin cycle intermediate D-erythrose-4-phosphate directly into erythritol. d-nb.info Similarly, overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), isopentenyl diphosphate (B83284) isomerase (idi), and farnesyl pyrophosphate synthase (ispA), has been shown to significantly improve the production of squalene (B77637) in E. coli. academicjournals.orgresearchgate.net

Mutational analysis provides deeper insights into enzyme mechanisms. Site-directed mutagenesis, where specific amino acids in an enzyme's active site are changed, has been used to probe the function of residues in 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD). salk.edu Studies revealed that residues like Lys27 and Lys213 are essential for catalytic activity, likely by stabilizing the transition state of the reaction. salk.edu Furthermore, analysis of mutants in various MEP pathway genes in Arabidopsis, such as those for DXR (IspC), IspD, and IspG, has uncovered complex posttranscriptional regulatory mechanisms that control the levels of pathway proteins. nih.gov Identifying lethal mutations in MEP pathway genes in E. coli underscores their essentiality for bacterial survival. researchgate.net

Table 2: Examples of Genetic Engineering and Mutational Analysis in MEP Pathway Studies

In Vitro Reconstitution of D-erythritol 4-phosphate(2-) Conversion Steps

In vitro reconstitution involves assembling pathway components, such as purified enzymes and substrates, in a controlled, cell-free environment. This "bottom-up" approach allows for the detailed kinetic and mechanistic study of individual enzymatic steps or entire pathways without the complexity and confounding variables of a living cell.

Researchers have used in vitro systems to characterize the enzymes that convert D-erythritol 4-phosphate and its derivatives. For example, the enzymatic synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP) has been achieved in a one-pot, coupled reaction for use in subsequent kinetic assays. salk.edusalk.edu This provides a pure source of the substrate to study downstream enzymes like MEP cytidyltransferase (IspD). salk.edu Pulse-chase experiments with purified IspD enzyme, CTP, and radiolabeled MEP established an ordered sequential mechanism for the reaction. salk.edu

The activity of 1-hydroxy-2-methyl-butenyl 4-diphosphate reductase (HDR/IspH), the final enzyme of the MEP pathway, was confirmed in vitro, where it was shown to produce a mixture of the essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Similarly, the genomic identification of a biosynthetic pathway for di-myo-inositol-phosphate in Thermotoga maritima was confirmed through the in vitro activity of the purified enzymes, with one key enzyme showing homology to MEP cytidyltransferase. pnas.org These approaches are essential for validating gene function and understanding the precise biochemical transformations in a metabolic sequence.

Table 3: Examples of In Vitro Reconstituted Reactions

Structural Biology Approaches (X-ray Crystallography, NMR Spectroscopy) of Key Enzymes

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level three-dimensional views of enzymes. These structures are invaluable for understanding how enzymes recognize their substrates, such as D-erythritol 4-phosphate derivatives, and catalyze reactions.

High-resolution crystal structures have been solved for nearly all enzymes of the MEP pathway, often from various organisms including E. coli and pathogenic bacteria like Mycobacterium tuberculosis. salk.edunih.govpnas.org For example, the structure of 4-diphosphocytidyl-2-C-methylerythritol synthetase (IspD/YgbP) has been determined in its apo (empty) form, as well as in complex with its substrate CTP and its product CDP-ME. salk.eduresearchgate.net These structures revealed a homodimeric assembly and pinpointed key amino acid residues in the active site that are crucial for binding both the nucleotide (CTP) and the sugar-phosphate (MEP). salk.edu

Similarly, the crystal structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) from M. tuberculosis was solved alone and in complex with its substrate CDP-ME or with ATP analogues. nih.govresearchgate.net This revealed a characteristic structural fold and a catalytic center located in a cleft between two domains, providing a blueprint for the design of potential antimicrobial drugs. nih.gov NMR spectroscopy has also been a key tool, particularly for studying reaction mechanisms. It was used to investigate whether the isomerization step catalyzed by 2C-methyl-D-erythritol-4-phosphate synthase (IspC/DXR) proceeds via an intramolecular rearrangement or a retroaldol-aldol sequence. The NMR data showed no evidence of fragment exchange, suggesting a mechanism with very stringent containment of any reaction intermediates. nih.gov

Table 4: Structural Biology Studies of MEP Pathway Enzymes

High-Resolution Metabolomics and Proteomics for Pathway Profiling

Metabolomics and proteomics are large-scale "omics" technologies that provide a comprehensive snapshot of the metabolites and proteins, respectively, within a cell or tissue at a specific time. These approaches are ideal for profiling entire metabolic pathways, like the MEP pathway, to identify regulatory points, metabolic bottlenecks, and responses to genetic or environmental changes.

In E. coli engineered for terpenoid production, a combination of targeted proteomics and metabolomics provided a quantitative description of the entire MEP pathway. nih.govresearchgate.net This approach allowed researchers to measure the concentrations of all pathway intermediates, including 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP), and the abundance of pathway enzymes simultaneously, revealing that overexpression of the first enzyme, DXS, led to a significant accumulation of MEcPP, indicating a downstream bottleneck. nih.gov In another study in Zymomonas mobilis, quantitative metabolomics was used to systematically identify bottlenecks, again pointing to DXS as the primary limiting step, with its overexpression causing a large buildup of the first five pathway intermediates. asm.org

These techniques are also powerful in studying plant and disease metabolism. In citrus trees affected by Huanglongbing disease, a combination of iTRAQ-based proteomics and GC-MS-based metabolomics revealed that key enzymes of the MEP pathway, IspD and IspG, were downregulated in symptomatic fruit, correlating with reduced levels of essential terpenoid flavor compounds. oup.com In Arabidopsis, comparing the proteome and transcriptome of a mutant in the MEP pathway revealed that the levels of pathway enzymes are controlled by complex posttranscriptional regulation, a finding that would be missed by analyzing only gene transcripts. nih.gov

Table 5: Applications of Metabolomics and Proteomics in Pathway Analysis

Future Directions and Emerging Research Opportunities

Discovery of Novel D-erythritol 4-phosphate(2-)-Related Enzymes and Pathways

A primary avenue of future research lies in the continued exploration and characterization of enzymes and pathways related to erythritol (B158007) metabolism. While the initial steps involving erythritol kinase (EryA) and L-erythritol-4-phosphate dehydrogenase (EryB) are established, recent findings have revolutionized the understanding of subsequent steps, revealing a previously unknown route and highlighting the potential for further discoveries. pnas.orgnih.gov

Research in Brucella has led to a significant revision of the erythritol catabolic pathway. It was previously thought to proceed via oxidation and decarboxylation to triose-phosphates. pnas.org However, recent evidence has demonstrated that the pathway actually funnels into the pentose (B10789219) phosphate (B84403) pathway through the formation of D-erythrose-4-phosphate. pnas.orgnih.gov This is accomplished by a series of novel isomerization reactions catalyzed by enzymes that were either newly identified or had their functions reassigned:

EryC (Tetrulose-4-phosphate racemase): Previously annotated as a putative dehydrogenase, EryC was found to belong to the xylose isomerase superfamily and functions as a racemase. pnas.org

TpiA2 (D-3-tetrulose-4-phosphate isomerase): A distant homolog of triose phosphate isomerase, now proposed to be renamed EryH . pnas.org

RpiB (D-erythrose-4-phosphate isomerase): A homolog of ribose 5-phosphate isomerase B, now proposed to be renamed EryI . pnas.org

This discovery of a pathway that feeds carbohydrate metabolism exclusively via D-erythrose-4-phosphate is, to our knowledge, the first of its kind and opens the door to finding similar pathways in other α-2 Proteobacteria, including N₂-fixing plant endosymbionts that also utilize erythritol. pnas.orgnih.gov

Future research should focus on:

Screening diverse microbial genomes for homologs of eryC, eryH, and eryI to determine the prevalence of this revised pathway.

Biochemical characterization of these novel enzymes from different organisms to understand their substrate specificity, kinetics, and structural biology.

Exploring the related 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in most bacteria and plants. The enzymes in this pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase, represent a rich source for discovering new enzyme functionalities and potential drug targets. jst.go.jpnih.govplos.org

Enzyme Proposed Name Function in Revised Erythritol Pathway Organism of Discovery
EryC-Tetrulose-4-phosphate racemaseBrucella
TpiA2EryHD-3-tetrulose-4-phosphate isomeraseBrucella
RpiBEryID-erythrose-4-phosphate isomeraseBrucella

Elucidation of Regulatory Networks Controlling Erythritol Catabolism

The efficient catabolism of erythritol requires tight regulatory control to ensure that the necessary enzymes are expressed only when the substrate is available. Understanding these regulatory networks is crucial for both fundamental biology and for engineering organisms for specific purposes.

In Brucella, the expression of the eryABCD operon is induced by erythritol. pnas.org This regulation is partly controlled by the transcriptional repressor EryD , which binds to the DNA and is released in the presence of erythritol. pnas.orgresearchgate.net Additionally, another regulatory protein, EryR , a member of the DeoR family, is encoded nearby. It is hypothesized that EryR binds to a phosphate ester intermediate of the newly elucidated pathway, working in concert with EryD to fine-tune the expression of the catabolic genes. pnas.org

In the yeast Yarrowia lipolytica, erythritol assimilation is activated by the transcription factor Euf1 . researchgate.net This factor appears to link erythritol metabolism with other cellular processes, and many of the genes it up-regulates contain a specific ATGCA motif in their promoter regions. researchgate.net

Future research in this area should aim to:

Experimentally validate the binding of the EryR repressor to specific phosphorylated intermediates of the erythritol pathway in Brucella.

Perform global transcriptomic and proteomic analyses in various erythritol-metabolizing organisms to identify all genes and proteins that respond to erythritol.

Characterize the complete regulon of transcription factors like EryD and Euf1 to map the full extent of their control over cellular metabolism.

Investigate post-transcriptional and post-translational regulatory mechanisms, such as those observed in the related MEP pathway where the levels of the DXS enzyme are controlled after transcription. nih.gov

Potential for Metabolic Engineering in Industrial and Biotechnological Applications

The knowledge gained from studying D-erythritol 4-phosphate(2-) metabolism has significant potential for practical applications through metabolic engineering. This involves modifying organisms to produce valuable compounds or to perform novel functions.

Engineering Microbes to Utilize Erythritol: Researchers have successfully engineered Escherichia coli, a bacterium that cannot naturally consume erythritol, to use it as a sole carbon source. biorxiv.orgnih.gov This was achieved by introducing the erythritol catabolic gene cluster from Ochrobactrum spp. biorxiv.org Further improvements were made based on transcriptome analysis, which revealed that the native transaldolase (talA, talB) and transketolase (tktA, tktB) genes were upregulated. nih.govwiley.com Overexpressing these four genes led to a threefold increase in the growth rate of the engineered E. coli on erythritol. researchgate.netnih.gov Such engineered strains could be used as living biosensors to detect erythritol in products like sugar-free drinks. biorxiv.orgnih.gov

Enhancing Erythritol Production: In the yeast Yarrowia lipolytica, metabolic engineering has been used to increase the production of erythritol from glycerol (B35011). The most successful strategy involved a dual approach:

Overexpression of glycerol kinase (GUT1) and transketolase (TKL1) to push more carbon towards the erythritol synthesis pathway. uliege.benih.gov

Disruption of the erythrulose (B1219606) kinase gene (EYK1), which is responsible for the first step of erythritol catabolism. This created a strain that could not consume the erythritol it produced. uliege.benih.gov This engineered strain showed a 75% increase in erythritol productivity compared to the wild type. uliege.benih.gov

Future work could focus on:

Engineering robust microbial chassis to convert waste streams or inexpensive feedstocks into erythritol or other valuable C4 chemicals.

Using the erythritol-responsive regulatory systems (like EryD/erythritol) to create inducible gene expression systems for synthetic biology applications. researchgate.net

Leveraging the knowledge of the MEP pathway, which is absent in humans, as a target for the development of novel and specific antimicrobial drugs and herbicides. nih.govpnas.orgnih.gov

Organism Engineering Strategy Goal Key Genes Modified
Escherichia coliIntroduction of heterologous pathway and overexpression of native enzymesErythritol utilizationery cluster (Ochrobactrum), talA, talB, tktA, tktB
Yarrowia lipolyticaOverexpression of production enzymes and disruption of catabolic enzymeEnhanced erythritol productionGUT1, TKL1, EYK1

Q & A

Q. What is the role of D-erythritol 4-phosphate(2−) in the MEP pathway, and how can its biosynthesis be experimentally traced in bacterial systems?

D-Erythritol 4-phosphate(2−) (EP) is a key intermediate in the methylerythritol phosphate (MEP) pathway, which produces isoprenoid precursors (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) in bacteria, apicomplexan parasites, and plant chloroplasts. To trace its biosynthesis, researchers often use isotopic labeling (e.g., ¹³C-glucose) combined with NMR or LC-MS to track carbon flux through the pathway. Enzymatic assays for erythritol kinase (EC 2.7.1.27), which phosphorylates D-erythritol to form EP, can be performed using ATP consumption monitored via spectrophotometry .

Q. What methods are recommended for quantifying D-erythritol 4-phosphate(2−) in cellular extracts?

Quantification requires sensitive separation techniques due to EP’s polarity and low abundance. Reverse-phase HPLC coupled with charged aerosol detection (CAD) or tandem mass spectrometry (LC-MS/MS) is commonly employed. For example, in Propionibacterium pentosaceum, EP levels were measured after cellular lysis and deproteinization, followed by ion-pair chromatography to resolve phosphorylated intermediates .

Q. How does the MEP pathway’s reliance on D-erythritol 4-phosphate(2−) differ between prokaryotes and plants?

In prokaryotes (e.g., E. coli), the MEP pathway is cytosolic and tightly regulated by feedback inhibition. In plants, it occurs in chloroplasts and is light-dependent due to redox-sensitive enzymes like DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase). EP accumulation in plants can be induced under oxidative stress, which is detectable via thiobarbituric acid reactive substances (TBARS) assays .

Advanced Research Questions

Q. How can structural insights into D-erythritol 4-phosphate(2−)-binding enzymes inform inhibitor design for antimicrobial agents?

Crystallographic studies of enzymes like IspF (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) reveal EP’s binding pocket, which can be targeted for inhibitor design. For example, in silico docking of EP analogs (e.g., 2-fluorinated derivatives) into IspF’s active site (PDB: 1RFF) identifies steric and electronic constraints. Kinetic assays (e.g., IC₅₀ determinations) validate competitive inhibition .

Q. What experimental approaches resolve contradictions in EP’s role in enzyme activation versus substrate inhibition?

EP enhances IspF activity at low concentrations (≤100 µM) but inhibits it at higher levels (>500 µM). To resolve this, pre-steady-state kinetic assays (stopped-flow fluorescence) and isothermal titration calorimetry (ITC) dissect binding affinities and conformational changes. For example, EP’s biphasic effect on E. coli IspF was attributed to allosteric modulation of the cytidylyltransferase domain .

Q. How can metabolic engineering optimize EP flux for isoprenoid overproduction in industrial strains?

Overexpression of rate-limiting enzymes (e.g., DXS, DXR) and CRISPRi-mediated repression of competing pathways (e.g., mevalonate pathway in E. coli) increase EP flux. ¹³C-metabolic flux analysis (MFA) quantifies carbon partitioning, while RNA-seq identifies transcriptional bottlenecks. In Synechocystis sp., EP overproduction improved taxadiene yields by 300% .

Q. What are the challenges in detecting EP-protein interactions using biophysical techniques?

EP’s small size and high polarity limit traditional methods like surface plasmon resonance (SPR). Instead, nuclear magnetic resonance (NMR) chemical shift perturbation (CST) or differential scanning fluorimetry (DSF) are used. For example, ¹H-¹⁵N HSQC NMR of isotopically labeled IspC (MEP synthase) revealed EP-induced conformational changes critical for catalysis .

Methodological Notes

  • Data Contradictions : Discrepancies in EP’s regulatory roles (e.g., activation vs. inhibition) often stem from species-specific enzyme kinetics or assay conditions (e.g., Mg²⁺ concentration). Always validate findings with orthogonal methods (e.g., ITC + mutagenesis) .
  • Advanced Tools : For structural studies, cryo-EM is emerging as a complementary technique to X-ray crystallography for EP-bound enzyme complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.